molecular formula C19H11Cl2N3O3S B470322 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-N'-(2-furoyl)thiourea CAS No. 445416-78-4

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-N'-(2-furoyl)thiourea

Cat. No.: B470322
CAS No.: 445416-78-4
M. Wt: 432.3g/mol
InChI Key: XKYQBXMRLYJLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-N'-(2-furoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-N'-(2-furoyl)thiourea typically involves multiple steps. One common method includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid (PTSA) as a catalyst for cyclization . The reaction is carried out in ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-N'-(2-furoyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-N'-(2-furoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial growth by interfering with essential bacterial enzymes and cellular processes. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Properties

CAS No.

445416-78-4

Molecular Formula

C19H11Cl2N3O3S

Molecular Weight

432.3g/mol

IUPAC Name

N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H11Cl2N3O3S/c20-11-8-13(21)16-14(9-11)23-18(27-16)10-3-1-4-12(7-10)22-19(28)24-17(25)15-5-2-6-26-15/h1-9H,(H2,22,24,25,28)

InChI Key

XKYQBXMRLYJLEM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.